3-(Tert-butoxy)cyclobutan-1-amine
Overview
Description
3-(Tert-butoxy)cyclobutan-1-amine is a cyclic organic compound that belongs to the class of amines. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C8H17NO and a molecular weight of 143.23 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)cyclobutan-1-amine typically involves the reaction of tert-butyl esters with amines. One novel protocol highlights the use of phosphorus trichloride (PCl3) to mediate the transesterification and aminolysis of tert-butyl esters . This method involves the formation of an acid chloride in situ, which then reacts with amines to afford the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection of the Boc group , and various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation and reduction reactions yield corresponding oxides and reduced forms, respectively.
Scientific Research Applications
3-(Tert-butoxy)cyclobutan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Tert-butoxy)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can act as a nucleophile, participating in various biochemical reactions. The Boc protecting group can be removed under acidic conditions, revealing the free amine which can then interact with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanamine: A simpler analog without the tert-butoxy group.
tert-Butylamine: Contains the tert-butyl group but lacks the cyclobutane ring.
Cyclobutanol: Similar cyclic structure but with a hydroxyl group instead of an amine.
Uniqueness
3-(Tert-butoxy)cyclobutan-1-amine is unique due to the presence of both the tert-butoxy group and the cyclobutane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXATMQWBUQNDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275996 | |
Record name | Cyclobutanamine, 3-(1,1-dimethylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461714-28-2 | |
Record name | Cyclobutanamine, 3-(1,1-dimethylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461714-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanamine, 3-(1,1-dimethylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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